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molecular formula C5H2Cl2OS B1607048 4,5-Dichlorothiophene-2-carbaldehyde CAS No. 67482-49-9

4,5-Dichlorothiophene-2-carbaldehyde

Cat. No. B1607048
M. Wt: 181.04 g/mol
InChI Key: UTIRHZZQPMLIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405865

Procedure details

11.1 g of diisopropylamine in 100 ml of tetrahydrofuran were cooled to -60° C., 49 ml of n-butyllithium were added over 10 minutes. The mixture was stirred for 30 minutes and 10 g of 2,3-dichlorothiophene were added at -60° C. The mixture was stirred for 45 minutes and then 6 m1 of dimethylformamide and 10 ml of tetrahydrofuran were added. The mixture was stirred for 1 and a half hours, allowed to return to room temperature, poured into a saturated aqueous sodium dihydrogenphosphate solution and extracted with isopropyl ether. The solvent was evaporated and, after chromatography on silica (eluent: 95/5 hexane/ethyl acetate), 10.16 g of the expected product were obtained.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[Cl:13][C:14]1[S:15]C=C[C:18]=1[Cl:19].P([O-])(O)(O)=[O:21].[Na+]>O1CCCC1.CN(C)C=O>[Cl:19][C:18]1[CH:7]=[C:5]([CH:6]=[O:21])[S:15][C:14]=1[Cl:13] |f:3.4|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1SC=CC1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 and a half hours
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(SC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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